molecular formula C24H22F3N3O4 B11566277 N-[1-(4-methoxyphenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]pyridine-3-carboxamide

N-[1-(4-methoxyphenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]pyridine-3-carboxamide

Cat. No.: B11566277
M. Wt: 473.4 g/mol
InChI Key: MYVAXYQBXLMFQI-UHFFFAOYSA-N
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Description

N-[1-(4-methoxyphenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]pyridine-3-carboxamide is a complex organic compound with a unique structure that includes a methoxyphenyl group, a trifluoromethyl group, and a pyridine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methoxyphenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]pyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indole Core: This can be achieved through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Pyridine Carboxamide Moiety: This can be done through a coupling reaction, such as the use of a pyridine carboxylic acid derivative with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methoxyphenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form a phenol derivative.

    Reduction: The carbonyl groups in the indole core can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group would yield a phenol derivative, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

N-[1-(4-methoxyphenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic potential in treating certain diseases, although specific applications would require further research.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[1-(4-methoxyphenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular pathways involved would depend on the specific biological context and require detailed studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-methoxyphenyl)-6,6-dimethyl-2,4-dioxo-3-(methyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]pyridine-3-carboxamide
  • N-[1-(4-methoxyphenyl)-6,6-dimethyl-2,4-dioxo-3-(ethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]pyridine-3-carboxamide

Uniqueness

The presence of the trifluoromethyl group in N-[1-(4-methoxyphenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]pyridine-3-carboxamide distinguishes it from similar compounds. This group can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it unique and potentially more effective in certain applications.

Properties

Molecular Formula

C24H22F3N3O4

Molecular Weight

473.4 g/mol

IUPAC Name

N-[1-(4-methoxyphenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]pyridine-3-carboxamide

InChI

InChI=1S/C24H22F3N3O4/c1-22(2)11-17-19(18(31)12-22)23(24(25,26)27,29-20(32)14-5-4-10-28-13-14)21(33)30(17)15-6-8-16(34-3)9-7-15/h4-10,13H,11-12H2,1-3H3,(H,29,32)

InChI Key

MYVAXYQBXLMFQI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(C(=O)N2C3=CC=C(C=C3)OC)(C(F)(F)F)NC(=O)C4=CN=CC=C4)C

Origin of Product

United States

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